molecular formula C8H9NO5S B135336 2-Methoxy-5-sulfamoylbenzoic acid CAS No. 22117-85-7

2-Methoxy-5-sulfamoylbenzoic acid

Cat. No. B135336
CAS RN: 22117-85-7
M. Wt: 231.23 g/mol
InChI Key: SQAILWDRVDGLGY-UHFFFAOYSA-N
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Description

2-Methoxy-5-sulfamoylbenzoic acid is a chemical compound that has been studied for its potential applications in medicinal chemistry and drug development. It is a derivative of benzoic acid with a methoxy group at the second position and a sulfamoyl group at the fifth position. This compound has been used as a ligand in the synthesis of metal complexes, specifically with copper(II) ions, which could have implications for various biological activities .

Synthesis Analysis

The synthesis of derivatives related to 2-methoxy-5-sulfamoylbenzoic acid involves several steps, including protection of functional groups, reactions with sulfamoyl chloride, and the use of microwave heating for efficient coupling. For example, a protecting group strategy for phenolic O-sulfamates, which are related to the sulfamoyl group in 2-methoxy-5-sulfamoylbenzoic acid, has been developed to enable a more flexible approach to synthesis. This involves replacing the NH protons of sulfamates with dimethoxybenzyl groups to stabilize them against various reagents and conditions . Additionally, novel Cu(II) complexes of 2-methoxy-5-sulfamoylbenzoic acid have been synthesized using various 2-aminopyridine derivatives, indicating the versatility of this compound in coordination chemistry .

Molecular Structure Analysis

The molecular structure of 2-methoxy-5-sulfamoylbenzoic acid derivatives and their complexes can be characterized using techniques such as IR, NMR, and mass spectrometry. These methods provide information about the functional groups present and the overall molecular framework. For instance, the structure of a compound synthesized from 2-methoxy-5-sulfamoylbenzoic acid was confirmed using IR, 1H-NMR, 13C-NMR, and mass spectral data . The structure of the Cu(II) complexes was proposed based on data from elemental analysis, ICP-OES, FTIR, UV-Vis, magnetic susceptibility, and molar conductivity methods .

Chemical Reactions Analysis

2-Methoxy-5-sulfamoylbenzoic acid and its derivatives participate in various chemical reactions, including condensation, cyclization, and amidation. For example, the title compound in one study was synthesized through a reaction with chlorosulfonic acid followed by amidation with ammonia gas . In another study, methoxy derivatives of a related compound were synthesized by condensation with different anisidines and then cyclized to form acridine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-methoxy-5-sulfamoylbenzoic acid derivatives are influenced by their functional groups and molecular structure. These properties can be studied through spectroscopic methods and by evaluating their reactivity towards various agents. For instance, the N-protected sulfamates related to 2-methoxy-5-sulfamoylbenzoic acid were found to be stable to oxidizing and reducing agents, bases, and nucleophiles, which is significant for their use in multi-step synthesis . The antimicrobial activity of sulfonamides containing related scaffolds has also been evaluated, demonstrating the biological relevance of these compounds .

Scientific Research Applications

Toxicity Assessment

A study on the toxic properties of benzoic acid derivatives, including 2-methoxy-5-sulfamoylbenzoic acid, revealed that it belongs to hazard class IV, indicating low toxicity. This assessment was based on oral administration to rats, examining effects on biochemical blood serum indices and morphological data from the liver, kidneys, heart, stomach, pancreas, and thyroid glands. The research suggests that chronic poisoning in the workplace is unlikely due to the low toxicity of these compounds (Gorokhova et al., 2020).

Synthesis and Characterization in Metal Complexes

Another area of research includes the synthesis and characterization of mixed ligand Cu(II) complexes using 2-methoxy-5-sulfamoylbenzoic acid and various 2-aminopyridine derivatives. These novel metal complexes were analyzed through a range of spectroscopic and analytical methods, suggesting potential applications in coordination chemistry and materials science (İlkimen, 2019).

Analytical Method Development

Furthermore, the development of analytical methods for substances like 2-methoxy-5-sulfamoylbenzoic acid has been reported. For example, a spectroscopic method using Q absorbance ratio was developed for the determination of Levosulpiride and 2-methoxy 5-sulfamoylbenzoyl benzoic acid methyl ester in synthetic mixtures. This method is praised for its simplicity, accuracy, and precision, making it suitable for routine analysis (Rana & Raj, 2015).

Environmental Applications

Research also extends to environmental applications, such as the study on solid-phase extraction followed by liquid chromatography-tandem mass spectrometry for determining hydroxylated benzophenone UV absorbers in water samples. This work demonstrates the methodological advancements in detecting and quantifying environmental contaminants, including derivatives of 2-methoxy-5-sulfamoylbenzoic acid (Negreira et al., 2009).

Safety And Hazards

2-Methoxy-5-sulfamoylbenzoic Acid is harmful by inhalation, in contact with skin, and if swallowed. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .

Future Directions

While specific future directions for 2-Methoxy-5-sulfamoylbenzoic Acid are not mentioned in the search results, it is noted that it is a metabolite of the antipsychotic drug, Sulpiride , which is used in the treatment of psychiatric disorders such as schizophrenia and depression .

properties

IUPAC Name

2-methoxy-5-sulfamoylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO5S/c1-14-7-3-2-5(15(9,12)13)4-6(7)8(10)11/h2-4H,1H3,(H,10,11)(H2,9,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQAILWDRVDGLGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60944759
Record name 2-Methoxy-5-sulfamoylbenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-5-sulfamoylbenzoic acid

CAS RN

22117-85-7
Record name 5-(Aminosulfonyl)-2-methoxybenzoic acid
Source CAS Common Chemistry
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Record name 2-Methoxy-5-sulfamoylbenzoic acid
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Record name 2-Methoxy-5-sulfamoylbenzoic acid
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Record name 5-sulphamoyl-o-anisic acid
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Record name 2-METHOXY-5-SULFAMOYLBENZOIC ACID
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Synthesis routes and methods

Procedure details

Methyl 2-methoxy-5-sulfamoylbenzoate (4.91 g, 20 mmol) was dissolved in methanol (30 mL). 2 N aqueous sodium hydroxide (30 mL, 60 mmol) was added, and the mixture was stirred at room temperature for 1 hour. The reaction mixture was poured into 2 N hydrochloric acid, and the separated solid was filtered to give the title compound (4.55 g, 98.3%) as a white solid.
Quantity
4.91 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
98.3%

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